molecular formula C11H23N3O2 B1370153 10-Guanidinodecanoic acid

10-Guanidinodecanoic acid

Cat. No.: B1370153
M. Wt: 229.32 g/mol
InChI Key: AOOCEOFNLNQUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Guanidinodecanoic acid is a medium-chain fatty acid derivative featuring a guanidino group (-NH-C(NH)-NH₂) at the 10th carbon position. Its molecular formula is C₁₀H₂₁N₃O₂, with a molecular weight of 215.3 g/mol.

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

10-(diaminomethylideneamino)decanoic acid

InChI

InChI=1S/C11H23N3O2/c12-11(13)14-9-7-5-3-1-2-4-6-8-10(15)16/h1-9H2,(H,15,16)(H4,12,13,14)

InChI Key

AOOCEOFNLNQUGL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCCN=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical acid-base and nucleophilic acyl substitution reactions, as observed in decanoic acid derivatives :

Reaction Type Reagents/Conditions Product Notes
Salt Formation NaOH, KOHSodium/Kali 10-guanidinodecanoateForms water-soluble salts via neutralization .
Esterification ROH (alcohol), H+^+ or DCCAlkyl 10-guanidinodecanoateCommon in lipid derivatization; DCC enhances yield .
Amide Formation NH3_3, amines10-GuanidinodecanamideGuanidino group may influence reaction kinetics .
Reduction LiAlH4_410-GuanidinodecanolReduces -COOH to -CH2_2OH; rarely applied due to competing guanidino reactivity.

Reactivity of the Guanidino Group

The guanidino group’s high pKa (~12–13) enables protonation and participation in hydrogen bonding or coordination chemistry :

Reaction Type Reagents/Conditions Product Notes
Protonation Strong acids (HCl, H2_2SO4_4)Guanidinium saltStabilizes positive charge; enhances solubility in polar solvents .
Acylation Acetic anhydride, acyl chloridesN-Acyl derivativesSelective acylation at primary amines requires protecting groups .
Complexation Metal ions (Cu2+^{2+}, Zn2+^{2+})Metal-guanidino complexesPotential for catalytic or medicinal applications .

Interactions Between Functional Groups

The proximity of the guanidino and carboxylic acid groups may lead to intramolecular interactions :

  • pH-Dependent Behavior : At neutral pH, the guanidino group remains protonated, while the carboxylic acid is deprotonated, creating a zwitterionic structure.

  • Self-Assembly : Hydrogen bonding between guanidino and carboxylate groups could drive micelle or vesicle formation in aqueous solutions .

Biological and Industrial Implications

While direct studies on 10-guanidinodecanoic acid are lacking, insights from analogous compounds suggest:

  • Membrane Interactions : The fatty acid chain may anchor the molecule to lipid bilayers, with the guanidino group mediating cellular uptake (similar to arginine-rich peptides) .

  • Homocysteine Modulation : Guanidinoacetic acid (GAA) influences homocysteine metabolism ; this compound might exhibit similar methyl-group transfer activity.

  • Biocatalysis : Decanoic acid derivatives undergo ω-oxidation , but the guanidino group could inhibit enzymatic pathways due to steric or electronic effects.

Synthetic Considerations

Potential synthetic routes include:

  • Acylation of Guanidine : Reacting guanidine with decanoic acid derivatives (e.g., acid chlorides) .

  • Modification of Arginine Analogs : Elongating the carbon chain of arginine via alkylation or cross-metathesis7.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to 10-guanidinodecanoic acid:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Hazards (GHS Classification)
This compound C₁₀H₂₁N₃O₂ 215.3 Carboxylic acid, guanidino Enhanced solubility in polar solvents; potential biomedical applications Data not available
10-Undecenoic acid C₁₁H₂₀O₂ 184.28 Carboxylic acid, unsaturated Antifungal agent; used in polymer synthesis H315 (skin irritation), H319 (eye irritation)
Undecanoic acid C₁₁H₂₂O₂ 186.29 Carboxylic acid, saturated Laboratory reagent; surfactant precursor H315, H319
Decanoic acid C₁₀H₂₀O₂ 172.26 Carboxylic acid, saturated Food additive; antimicrobial agent Not classified as hazardous
10-Hydroxydecanoic acid C₁₀H₂₀O₃ 188.27 Carboxylic acid, hydroxyl Biodegradable polymer precursor (e.g., polyhydroxyalkanoates) Data not available
10-Methylundecanoic acid C₁₂H₂₄O₂ 200.32 Carboxylic acid, branched-chain Surfactant synthesis; viscosity modifier Data not available

Key Differences

  • Functional Groups: The guanidino group in this compound distinguishes it from other fatty acids, enabling ionic interactions and increased polarity.
  • Hazards: 10-Undecenoic and undecanoic acids exhibit skin/eye irritation risks , whereas decanoic acid is generally non-hazardous .

Physicochemical Properties

  • Solubility: The guanidino group enhances water solubility compared to saturated analogs like decanoic acid, which is hydrophobic.
  • Melting Points: Linear saturated acids (e.g., decanoic acid, MP ≈ 31°C ) have higher melting points than unsaturated or branched variants (e.g., 10-undecenoic acid, MP ≈ 24°C ).

Research Findings and Discrepancies

  • Hazard Classification Conflicts: Undecanoic acid (CAS 112-37-8) is classified as hazardous in one source but non-hazardous in another , likely due to differences in purity or regulatory interpretations.
  • Ecological Data : Most compounds lack detailed ecotoxicity profiles, highlighting a research gap .

Q & A

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay pH, solvent DMSO concentration). Replicate studies under harmonized conditions and apply statistical tools like ANOVA with post-hoc tests to quantify variability. Use sensitivity analyses to assess outlier impacts .
  • Case Study : If Study A reports antibacterial activity (MIC = 10 µM) and Study B shows no effect, re-test both protocols using identical bacterial strains and growth media .

Q. What computational strategies predict this compound’s interactions with microbial enzyme targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against targets like FabI enoyl-ACP reductase. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Cross-correlate with experimental IC₅₀ data .
  • Data Interpretation : Calculate binding free energies (ΔG) and compare with mutagenesis studies to identify critical residues .

Q. How can researchers optimize this compound’s thermodynamic stability for in vivo applications?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure melting points and degradation kinetics. Modify the alkyl chain length or introduce protective groups (e.g., methyl esters) to enhance stability. Validate via accelerated stability testing .
  • Advanced Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict stability based on molecular descriptors .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., guanidine position, chain length). Test bioactivity in high-throughput assays and apply multivariate analysis (e.g., PCA) to identify critical structural features. Use cheminformatics tools like Schrodinger’s Canvas for SAR visualization .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Perform dose-ranging studies in animal models and correlate with in vitro IC₅₀. Use PBPK modeling to extrapolate human efficacy .
  • Data Integration : Apply Hill coefficients to assess dose-response curve steepness and identify bioavailability bottlenecks .

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